molecular formula C10H18Cl2N4O B6261682 rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis CAS No. 2174008-25-2

rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis

Cat. No.: B6261682
CAS No.: 2174008-25-2
M. Wt: 281.2
InChI Key:
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Description

rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique oxane ring structure substituted with a 2-methylpyrimidin-4-yl group and diamine functionalities, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diol precursors under acidic or basic conditions.

    Introduction of the Pyrimidinyl Group: The 2-methylpyrimidin-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the oxane ring.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrimidinyl group or the oxane ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced forms of the pyrimidinyl group or ring-opened products.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxane rings and pyrimidinyl groups in various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its diamine functionality and pyrimidinyl group suggest possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diamine groups can form hydrogen bonds or ionic interactions, while the pyrimidinyl group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-N3-(2-chloropyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis
  • rac-(3R,4R)-N3-(2-ethylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis
  • rac-(3R,4R)-N3-(2-methylpyridin-4-yl)oxane-3,4-diamine dihydrochloride, cis

Uniqueness

rac-(3R,4R)-N3-(2-methylpyrimidin-4-yl)oxane-3,4-diamine dihydrochloride, cis is unique due to its specific substitution pattern and the presence of both oxane and pyrimidinyl groups. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

2174008-25-2

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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